molecular formula C7H10O2 B140447 (2E)-6-oxo-2-heptenal CAS No. 147032-69-7

(2E)-6-oxo-2-heptenal

Cat. No. B140447
CAS RN: 147032-69-7
M. Wt: 126.15 g/mol
InChI Key: OPUWJQUPRWWZSZ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-6-oxo-2-heptenal, also known as 2-heptenal, is an organic compound that belongs to the family of aldehydes. It is a colorless, oily liquid with a pungent odor and is used in various fields such as food, fragrance, and pharmaceutical industries. The compound has been found to have various biochemical and physiological effects, making it a subject of extensive scientific research.

Mechanism of Action

The mechanism of action of (2E)-6-oxo-(2E)-6-oxo-2-heptenal is not fully understood. However, it is believed to act as a reactive aldehyde, reacting with various biomolecules such as proteins and lipids. This reaction can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2E)-6-oxo-(2E)-6-oxo-2-heptenal has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, making it useful in the treatment of various inflammatory conditions.
The compound has also been studied for its potential anticancer properties. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

(2E)-6-oxo-(2E)-6-oxo-2-heptenal has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a characteristic odor, making it easy to detect.
However, there are also limitations to its use in laboratory experiments. The compound is highly reactive and can react with various biomolecules, making it difficult to study its specific effects. It also has a pungent odor, which can be unpleasant to work with.

Future Directions

There are several future directions for research on (2E)-6-oxo-(2E)-6-oxo-2-heptenal. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly.
Another area of research could be the study of the compound's effects on various diseases and conditions. For example, further research could be done on its potential use in the treatment of cancer and inflammatory conditions.
Conclusion:
(2E)-6-oxo-(2E)-6-oxo-2-heptenal is a versatile compound that has been studied extensively for its various applications in scientific research. Its unique odor profile and biochemical and physiological effects make it a subject of ongoing research. As new synthesis methods and applications are discovered, the potential uses of this compound continue to expand.

Synthesis Methods

The synthesis of (2E)-6-oxo-(2E)-6-oxo-2-heptenal can be achieved through various methods. One such method involves the oxidation of heptanal using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. Another method involves the reaction of heptenal with sodium borohydride, followed by the oxidation of the resulting alcohol using potassium permanganate.

Scientific Research Applications

(2E)-6-oxo-(2E)-6-oxo-2-heptenal has been studied extensively for its various applications in scientific research. One such application is in the field of food science, where it is used as a flavoring agent due to its characteristic odor. It has also been found to have antimicrobial properties, making it useful in the preservation of food.
The compound has also been studied for its potential use in the fragrance industry. Its unique odor profile has made it a popular choice for use in perfumes and other fragrances.

properties

CAS RN

147032-69-7

Product Name

(2E)-6-oxo-2-heptenal

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-6-oxohept-2-enal

InChI

InChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h2,4,6H,3,5H2,1H3/b4-2+

InChI Key

OPUWJQUPRWWZSZ-DUXPYHPUSA-N

Isomeric SMILES

CC(=O)CC/C=C/C=O

SMILES

CC(=O)CCC=CC=O

Canonical SMILES

CC(=O)CCC=CC=O

synonyms

2-Heptenal, 6-oxo-, (E)- (9CI)

Origin of Product

United States

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